1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea
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Overview
Description
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a diisopropylamino group, a but-2-yn-1-yl chain, and a dimethoxyphenyl urea moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of a suitable alkyne precursor with a diisopropylamine under basic conditions to form the but-2-yn-1-yl intermediate.
Coupling with the dimethoxyphenyl isocyanate: The but-2-yn-1-yl intermediate is then reacted with 3,4-dimethoxyphenyl isocyanate to form the final urea compound. This step typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the alkyne chain are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biochemical assays to investigate enzyme activity, protein interactions, and cellular pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to specific active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of cellular signaling pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Diethylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea: Similar structure with diethylamino group instead of diisopropylamino.
1-(4-(Dipropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea: Similar structure with dipropylamino group instead of diisopropylamino.
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)thiourea: Similar structure with thiourea moiety instead of urea.
Uniqueness
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the diisopropylamino group enhances its steric hindrance and electronic effects, while the but-2-yn-1-yl chain and dimethoxyphenyl urea moiety contribute to its overall stability and potential biological activity.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[4-[di(propan-2-yl)amino]but-2-ynyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)22(15(3)4)12-8-7-11-20-19(23)21-16-9-10-17(24-5)18(13-16)25-6/h9-10,13-15H,11-12H2,1-6H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBHASEJNCDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)NC1=CC(=C(C=C1)OC)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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